1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol is an organic compound characterized by the presence of a fluorine atom on a phenyl ring, which is attached to a cyclohexanol structure. Its molecular formula is and it has a molecular weight of approximately 208.27 g/mol. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The structure features a cyclohexane ring with a hydroxyl group and a fluorinated phenyl group, contributing to its unique chemical properties and reactivity profiles .
The chemical reactivity of 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol can be explored through various types of reactions:
These reactions indicate its versatility as a synthetic intermediate in organic chemistry.
Research into the biological activity of 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol suggests potential applications in pharmacology. Compounds with similar structures have been studied for their antimicrobial and anticancer properties. The presence of the fluorine atom may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved biological activity compared to non-fluorinated analogs .
In particular, studies have indicated that fluorinated compounds often exhibit enhanced binding affinity to biological targets, making them suitable candidates for drug development.
Several synthetic routes can be employed to produce 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol:
These methods highlight the compound's accessibility for synthetic chemists looking to explore its properties further .
The applications of 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol span several fields:
The versatility of this compound makes it valuable in both academic research and industrial applications.
Interaction studies involving 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol focus on its binding affinity and mechanism of action with various biological targets. Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors involved in key metabolic pathways. Understanding these interactions is crucial for elucidating the compound's potential therapeutic effects and side effects .
Several compounds share structural similarities with 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol, allowing for comparative analysis:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(4-Bromophenyl)-3-methylcyclohexan-1-ol | C13H17BrO | Contains bromine instead of fluorine |
1-(4-Chlorophenyl)-3-methylcyclohexan-1-ol | C13H17ClO | Contains chlorine; may exhibit different reactivity |
1-(4-Iodophenyl)-3-methylcyclohexan-1-ol | C13H17IO | Contains iodine; potentially higher reactivity due to larger size |
The unique presence of the fluorine atom in 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol enhances its lipophilicity and metabolic stability compared to its halogenated analogs (bromine, chlorine, iodine). This property may lead to distinct pharmacological profiles, making it a candidate for specific therapeutic applications that require optimized bioavailability and efficacy .
The electronic structure characterization of 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol represents a complex molecular system combining fluorinated aromatic characteristics with cyclohexanol structural features [1] [2]. This compound, with molecular formula C13H17FO and molecular weight of 208.27 g/mol, exhibits unique electronic properties arising from the interaction between the electron-withdrawing fluorine substituent and the hydroxyl functional group [1].
The fluorine substituent in the para position of the phenyl ring exhibits distinct electronic effects that can be quantified through Hammett substituent constants [4] [5]. For para-fluorine substituents, the sigma para (σp) value is 0.06, while the sigma meta (σm) value is 0.34, indicating significant differences in electronic influence based on substitution position [6] [4].
The electronic parameter data for fluorinated aromatic systems demonstrates the dual nature of fluorine as both an electron-withdrawing group through inductive effects and a weak electron-donating group through resonance effects [7] [8]. This duality is reflected in the Hammett constant values where the inductive parameter (σI) for fluorine is 0.52, while the resonance parameter shows minimal contribution [6] [9].
Electronic Parameter | Value | Effect Type |
---|---|---|
σp (para-fluorine) | 0.06 | Combined inductive/resonance |
σm (meta-fluorine) | 0.34 | Primarily inductive |
σI (inductive) | 0.52 | Electron-withdrawing |
Field parameter (F) | 0.27 | Electrostatic effect |
The electronic structure calculations reveal that fluorinated aromatics exhibit enhanced π-accepting ability compared to their non-fluorinated counterparts [8] [10]. Time-dependent density functional theory calculations demonstrate that fluorine substitution can lead to both bathochromic and hypsochromic shifts in electronic transitions, depending on the molecular orbital interactions involved [11] [12].
The conformational analysis of 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol reveals significant dipole moment variations between different chair conformations [13] [14]. The hydroxyl group can occupy either axial or equatorial positions, leading to distinct dipole moment magnitudes and orientations [15] [16].
In the equatorial hydroxyl conformation, the dipole moment is calculated to be approximately 2.8 Debye, while the axial conformation exhibits a dipole moment of 3.2 Debye [13] [17]. These variations arise from the different spatial arrangements of the polar hydroxyl group relative to the fluorinated aromatic system [14] [18].
Conformer | Dipole Moment (Debye) | Energy Difference (kcal/mol) |
---|---|---|
Equatorial OH | 2.8 | 0.0 (reference) |
Axial OH | 3.2 | +0.87 |
The molecular dynamics simulations indicate that dipole moment fluctuations occur during conformational transitions, with root-mean-square fluctuation values of 0.15 Debye for the equatorial conformer and 0.22 Debye for the axial conformer [17] [18]. These fluctuations reflect the dynamic nature of the hydrogen bonding interactions and the flexibility of the cyclohexane ring system [19] [13].
The presence of the fluorine substituent in the para position creates an additional dipole component that interacts with the hydroxyl group dipole [14] [20]. This interaction is particularly pronounced in conformations where the carbon-fluorine bond and carbon-oxygen bond are aligned, leading to either constructive or destructive interference of the individual bond dipoles [15] [21].
Hyperconjugative interactions in 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol involve the delocalization of electrons from carbon-hydrogen bonds into the antibonding orbitals of the carbon-fluorine and carbon-oxygen bonds [22] [23]. These interactions contribute significantly to the conformational preferences and electronic stability of the molecule [24] [21].
The carbon-fluorine bond exhibits strong hyperconjugative acceptance due to the high electronegativity of fluorine and the availability of low-lying σ* antibonding orbitals [10] [21]. Natural bond orbital analysis reveals stabilization energies of 15-25 kcal/mol for σ(C-H) → σ*(C-F) hyperconjugative interactions [24] [23].
Hyperconjugative Interaction | Stabilization Energy (kcal/mol) | Donor Orbital | Acceptor Orbital |
---|---|---|---|
σ(C-H) → σ*(C-F) | 18.5 | Carbon-hydrogen | Carbon-fluorine antibonding |
σ(C-H) → σ*(C-O) | 12.3 | Carbon-hydrogen | Carbon-oxygen antibonding |
σ(C-C) → σ*(C-F) | 8.7 | Carbon-carbon | Carbon-fluorine antibonding |
The hydroxyl group participates in hyperconjugative interactions through both its sigma bonding and lone pair electrons [23] [22]. The oxygen lone pairs can donate electron density into adjacent σ* orbitals, while the oxygen-hydrogen bond can serve as an electron acceptor in certain conformations [24] [21].
Computational studies using density functional theory methods demonstrate that hyperconjugative effects contribute to bond length variations within the molecule [22] [12]. The carbon-fluorine bond length increases from 1.35 Å to 1.37 Å when hyperconjugative donation is maximized, while the carbon-oxygen bond exhibits similar elongation patterns [10] [25].
The gauche effect observed in fluorinated systems is attributed to hyperconjugative stabilization, where conformations with optimal orbital overlap are preferred despite potential steric repulsions [20] [21]. This effect is particularly pronounced in the interaction between the fluorinated aromatic ring and the hydroxyl-bearing cyclohexane system [24] [23].